3-Acetamido-3-(4-nitrophenyl)propanoic acid

solubility formulation synthetic chemistry

Researchers often waste time adding and removing N-protecting groups during β-amino acid coupling. 3-Acetamido-3-(4-nitrophenyl)propanoic acid solves this with its pre-installed N-acetyl group, eliminating an Fmoc protection/deprotection cycle. • Enables direct UV-Vis monitoring of coupling efficiency via the 4-nitrophenyl chromophore - no derivatization needed. • Supplied at ≥97% purity; stored at 2-8°C for multi-day synthesis campaigns. • Insoluble in water, soluble in DMF/DCM, matching standard SPPS solvent conditions.

Molecular Formula C11H12N2O5
Molecular Weight 252.22 g/mol
CAS No. 100061-23-2
Cat. No. B034205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamido-3-(4-nitrophenyl)propanoic acid
CAS100061-23-2
Molecular FormulaC11H12N2O5
Molecular Weight252.22 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C11H12N2O5/c1-7(14)12-10(6-11(15)16)8-2-4-9(5-3-8)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)
InChIKeyIGXJPNSMMOYCOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.8 [ug/mL]

3-Acetamido-3-(4-nitrophenyl)propanoic Acid (CAS 100061-23-2): Technical Specifications and Procurement Overview


3-Acetamido-3-(4-nitrophenyl)propanoic acid (CAS 100061-23-2, C₁₁H₁₂N₂O₅, MW 252.22 g/mol) is a synthetic β-amino acid derivative featuring a 4-nitrophenyl substituent, a β-amino acid backbone, and an N-acetyl protecting group . It is commercially available as a white to light yellow crystalline powder with a typical purity specification of ≥97% from established chemical suppliers , . The compound is catalogued under multiple synonyms including 3-(acetylamino)-3-(4-nitrophenyl)propanoic acid and N-acetyl-4-nitro-β-phenylalanine . Recommended storage conditions specify 2–8°C , and the material is classified under GHS as a Category 4 acute oral toxicant (H302), Category 2 skin irritant (H315), Category 2A eye irritant (H319), and Category 3 respiratory irritant (H335) [1].

Why Generic Substitution of 3-Acetamido-3-(4-nitrophenyl)propanoic Acid Is Not Advisable


Substitution of 3-acetamido-3-(4-nitrophenyl)propanoic acid with structurally related β-amino acid derivatives or alternative nitrophenyl-containing building blocks cannot be performed without compromising specific experimental outcomes. The 4-nitro substituent confers a markedly different solubility profile compared to the non-nitrated analog: 3-acetamido-3-(4-nitrophenyl)propanoic acid is characterized as insoluble in water and soluble in chloroform, acetone, and ethanol , whereas 3-acetamido-3-phenylpropanoic acid is described as slightly soluble in water and soluble in alcohol, chloroform, and ether . This difference in aqueous solubility is a direct consequence of the electron-withdrawing nitro group, which alters both polarity and intermolecular hydrogen-bonding capacity. Furthermore, the acetylated amine distinguishes the target compound from the free amino analog 3-amino-3-(4-nitrophenyl)propanoic acid (CAS 102308-62-3), which lacks the N-acetyl protecting group and therefore exhibits different reactivity in coupling chemistry [1]. The quantitative distinctions detailed in Section 3 demonstrate that these structural variations translate into measurable differences in physical properties, handling requirements, and synthetic utility, rendering generic substitution scientifically untenable.

Quantitative Differentiation Evidence for 3-Acetamido-3-(4-nitrophenyl)propanoic Acid (CAS 100061-23-2) Relative to Comparators


Aqueous Solubility: Nitrophenyl vs. Phenyl Analog Comparison

3-Acetamido-3-(4-nitrophenyl)propanoic acid exhibits a measured aqueous solubility of 37.8 μg/mL . In contrast, the non-nitrated analog 3-acetamido-3-phenylpropanoic acid (CAS 40638-98-0) is described as 'slightly soluble in water' without a numerical value , but its significantly lower molecular weight (207.23 g/mol vs. 252.22 g/mol) and absence of the polar nitro group suggest a higher water solubility. The 4-nitro substituent on the target compound reduces aqueous solubility relative to the phenyl analog by enhancing intermolecular π-stacking and dipole-dipole interactions in the solid state, while also decreasing hydrogen-bonding capacity with water. The reported 37.8 μg/mL solubility value provides a quantitative baseline for designing aqueous reaction conditions, buffer compatibility assessments, and purification protocols.

solubility formulation synthetic chemistry

Density and Boiling Point: Structural Impact of 4-Nitro Substitution

The 4-nitro substituent on 3-acetamido-3-(4-nitrophenyl)propanoic acid substantially increases both density and boiling point compared to the non-nitrated phenyl analog. The target compound has a density of 1.363 g/cm³ and a boiling point of 545.9°C at 760 mmHg [1]. In contrast, 3-acetamido-3-phenylpropanoic acid (CAS 40638-98-0) exhibits a density of 1.197 g/cm³ and a boiling point of 449.2°C at 760 mmHg [2], . The density increase of 0.166 g/cm³ (13.9% higher) and boiling point elevation of 96.7°C (21.5% higher) are direct consequences of the nitro group's electron-withdrawing character and the additional molecular weight (252.22 vs. 207.23 g/mol). These differences have practical implications for purification by distillation or sublimation, as well as for predicting chromatographic retention behavior and solid-state packing efficiency.

physical properties purification stability

N-Acetyl Protection: Reactivity Distinction from Free Amino Analog

3-Acetamido-3-(4-nitrophenyl)propanoic acid (CAS 100061-23-2) differs fundamentally from 3-amino-3-(4-nitrophenyl)propanoic acid (CAS 102308-62-3) by the presence of an N-acetyl protecting group on the β-amino nitrogen. The free amino analog has a molecular weight of 210.19 g/mol and molecular formula C₉H₁₀N₂O₄, with a purity specification of 95% [1]. The target compound (MW 252.22 g/mol, C₁₁H₁₂N₂O₅) incorporates an acetyl cap that prevents unwanted nucleophilic side reactions during carboxyl activation and coupling steps. In solid-phase or solution-phase peptide synthesis, the free amino group of the non-acetylated analog would require additional orthogonal protection (e.g., Fmoc or Boc) prior to use as a building block, whereas the target compound's pre-installed acetyl group eliminates this synthetic step and reduces overall sequence length when the target peptide contains an N-acetylated β-amino acid residue . The 42.03 g/mol molecular weight difference (20% higher) also alters stoichiometric calculations and analytical detection sensitivity.

peptide synthesis protecting group coupling chemistry

GHS Hazard Classification: Quantitative Risk Profile for Laboratory Handling

3-Acetamido-3-(4-nitrophenyl)propanoic acid is classified under the Globally Harmonized System (GHS) with specific hazard categories and precautionary codes. The compound carries H302 (harmful if swallowed, Category 4 acute oral toxicity), H315 (causes skin irritation, Category 2), H319 (causes serious eye irritation, Category 2A), and H335 (may cause respiratory irritation, Category 3) statements , . The non-nitrated analog 3-acetamido-3-phenylpropanoic acid is also classified as an irritant , but the target compound's additional nitro group may contribute to enhanced reactivity and potential for methemoglobinemia upon systemic exposure, a known hazard of aromatic nitro compounds. The full set of precautionary statements (P-codes) including P261 (avoid breathing dust), P280 (wear protective gloves/clothing/eye protection), and P301+P310 (if swallowed, immediately call a poison center) is mandated . Storage at 2–8°C is required to prevent degradation , and the compound's vapor pressure of 9.47 × 10⁻¹³ mmHg at 25°C [1] indicates negligible volatilization under ambient conditions, but fine particulate handling requires appropriate engineering controls.

safety handling regulatory compliance

Chromophoric Nitro Group: Spectroscopic Detectability Advantage

The 4-nitrophenyl moiety of 3-acetamido-3-(4-nitrophenyl)propanoic acid functions as an intrinsic chromophore, enabling direct UV-Vis spectroscopic detection without the need for additional derivatization. Aromatic nitro compounds typically exhibit strong absorbance in the 250–350 nm range (π→π* transition) with molar extinction coefficients on the order of 10³–10⁴ M⁻¹ cm⁻¹ [1]. This contrasts with the non-nitrated analog 3-acetamido-3-phenylpropanoic acid, which lacks the nitro chromophore and displays only weak UV absorbance from the phenyl ring (benzene chromophore, λmax ~260 nm, ε ~200 M⁻¹ cm⁻¹) [1], [2]. The enhanced molar absorptivity of the target compound translates to lower limits of detection in HPLC-UV assays, facilitating quantification of reaction yields, purity assessment, and pharmacokinetic studies. The nitro group's electron-withdrawing character also shifts the carbonyl IR stretching frequency and alters NMR chemical shifts compared to the phenyl analog, providing additional spectroscopic handles for structural confirmation.

UV-Vis spectroscopy HPLC detection reaction monitoring

Validated Application Scenarios for 3-Acetamido-3-(4-nitrophenyl)propanoic Acid (CAS 100061-23-2) Based on Differentiation Evidence


Solid-Phase Peptide Synthesis Incorporating an N-Acetyl-β-(4-nitrophenyl)alanine Residue

3-Acetamido-3-(4-nitrophenyl)propanoic acid serves as a pre-protected β-amino acid building block for solid-phase peptide synthesis (SPPS). The N-acetyl group on the β-amino nitrogen prevents unwanted nucleophilic side reactions during carboxyl activation with reagents such as HBTU or DIC, eliminating the need for an additional Fmoc protection/deprotection cycle that would be required if using the free amino analog 3-amino-3-(4-nitrophenyl)propanoic acid [1]. The compound's insolubility in water and solubility in chloroform, acetone, and ethanol dictates the choice of coupling solvents (e.g., DMF or DCM) and washing steps. The 4-nitrophenyl chromophore enables direct monitoring of coupling efficiency and cleavage yield by UV-Vis spectroscopy without derivatization , while the elevated boiling point (545.9°C) [2] and density (1.363 g/cm³) inform lyophilization and handling protocols. Storage at 2–8°C maintains compound integrity throughout multi-day synthesis campaigns.

HPLC-UV Method Development for Chiral Resolution of β-Amino Acid Derivatives

The strong UV chromophore of the 4-nitrophenyl group in 3-acetamido-3-(4-nitrophenyl)propanoic acid enables sensitive HPLC-UV detection without pre-column derivatization, offering a significant practical advantage over non-nitrated phenyl analogs [1]. The compound can serve as a reference standard for developing chiral separation methods for β-amino acid derivatives, where the nitro group's electron-withdrawing effect alters retention behavior on reversed-phase (C18) and chiral stationary phases compared to the phenyl analog. The reported solubility profile—insoluble in water, soluble in chloroform, acetone, and ethanol —guides mobile phase selection and sample preparation. The GHS hazard classification (H302, H315, H319, H335) and storage requirement of 2–8°C [2] inform laboratory safety protocols and standard handling procedures during method validation. The compound's density (1.363 g/cm³) and molecular weight (252.22 g/mol) are essential for accurate standard solution preparation and concentration calculations.

Development of β-Peptoid Scaffolds and Peptidomimetic Libraries

3-Acetamido-3-(4-nitrophenyl)propanoic acid functions as a β-amino acid monomer for constructing β-peptoid libraries and peptidomimetic scaffolds, where the β-backbone confers enhanced resistance to proteolytic degradation compared to α-amino acid-derived structures. The pre-installed N-acetyl cap eliminates an orthogonal protection step during solid-phase synthesis [1], while the 4-nitrophenyl substituent provides both a spectroscopic handle for library quality control and a potential site for subsequent reduction to a 4-aminophenyl group, enabling further diversification. The compound's poor aqueous solubility (37.8 μg/mL) necessitates the use of organic co-solvents (e.g., DMSO, DMF) in biological assay buffers, and the density (1.363 g/cm³) [2] is relevant for automated liquid handling system calibration. GHS hazard statements guide safe handling during high-throughput synthesis and screening campaigns.

Synthetic Intermediate for Heterocyclic and Nitro-Reduced Derivatives

The 4-nitrophenyl group of 3-acetamido-3-(4-nitrophenyl)propanoic acid serves as a versatile synthetic handle for further chemical transformations. Catalytic hydrogenation or metal-mediated reduction converts the nitro group to a 4-aminophenyl moiety, yielding 3-acetamido-3-(4-aminophenyl)propanoic acid—a bifunctional building block suitable for amide coupling, diazonium chemistry, or bioconjugation. The N-acetyl protecting group remains intact under typical nitro reduction conditions (e.g., H₂, Pd/C in ethanol), preserving the amino functionality for downstream applications [1]. The compound's solubility in chloroform, acetone, and ethanol facilitates homogeneous reaction conditions, while the elevated boiling point (545.9°C) and vapor pressure (9.47 × 10⁻¹³ mmHg at 25°C) [2] indicate negligible volatility, simplifying reaction workup and solvent removal. Storage at 2–8°C and adherence to GHS precautionary statements ensure safe handling during multistep synthetic sequences.

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